Tobicillin
Overview
Description
Tobicillin (TBPC) is an ester derivative of penicillin G . It is a beta-Lactam antibiotic and a peptidoglycan biosynthesis inhibitor . TBPC has been shown to be an effective antibiotic for the treatment of enterococcicosis in yellowtail .
Molecular Structure Analysis
Tobicillin has a molecular formula of C27H30N2O6S . Its average mass is 510.602 Da and its monoisotopic mass is 510.182465 Da .
Physical And Chemical Properties Analysis
Tobicillin has a molecular formula of C27H30N2O6S . Its average mass is 510.602 Da and its monoisotopic mass is 510.182465 Da . The boiling point is 700.8ºC at 760mmHg and the density is 1.32g/cm3 .
Scientific Research Applications
Antibiotic Efficacy in Aquaculture
- Research Context : Tobicillin, also known as TBPC, is an ester derivative of penicillin G (PCG) and has been studied for its effectiveness in treating enterococcicosis in yellowtail, a significant issue in aquaculture.
- Key Findings : TBPC showed greater stability in acidic solutions compared to PCG, with a residual rate over 80% in pH 3 conditions after 6 hours. Its area under the blood concentration-time curve (AUC) was approximately seven times higher than that of PCG, indicating a potentially more effective absorption and retention in the organism. In a preliminary evaluation, TBPC significantly reduced the death rate in yellowtail infected with enterococcicosis, demonstrating its efficacy as a treatment option in aquaculture (Ooshima et al., 1997).
Translational Medicine Perspectives
- Research Context : Tobicillin's development and application can be understood within the broader context of translational medicine, which involves testing novel therapeutic strategies developed through experimentation for human use.
- Key Findings : Translational research highlights the importance of bridging laboratory discoveries and clinical applications, emphasizing the need for effective communication between basic scientists and clinicians. The journey of a compound like Tobicillin from laboratory research to practical application in aquaculture illustrates the two-way road of translational medicine (Marincola, 2003).
Ethnobotanical Relevance and Drug Discovery
- Research Context : The discovery and application of compounds like Tobicillin can also be informed by ethnobotanical studies, which explore the relationship between humans and plants in various cultures, including traditional medicinal uses.
- Key Findings : Ethnobotanical research contributes to the discovery of new drugs by documenting traditional knowledge and practices. This approach can lead to the identification of novel compounds and therapeutic agents, providing a rich source of data for pharmaceutical research and development (Amjad et al., 2017).
properties
IUPAC Name |
[3-(2-methylpropanoyloxymethyl)phenyl] (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6S/c1-16(2)25(32)34-15-18-11-8-12-19(13-18)35-26(33)22-27(3,4)36-24-21(23(31)29(22)24)28-20(30)14-17-9-6-5-7-10-17/h5-13,16,21-22,24H,14-15H2,1-4H3,(H,28,30)/t21-,22+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKUHWMKIYHWOJ-AOHZBQACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)C2C(SC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057648 | |
Record name | Tobicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tobicillin | |
CAS RN |
151287-22-8 | |
Record name | 3-[(2-Methyl-1-oxopropoxy)methyl]phenyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151287-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tobicillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151287228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tobicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOBICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P43Z53ESB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.